molecular formula C25H19ClN2O2 B5304772 (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one

(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B5304772
M. Wt: 414.9 g/mol
InChI Key: FYSDRTSQVDPCRN-WJDWOHSUSA-N
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Description

(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a pyrazole ring, a chlorophenyl group, a methoxyphenyl group, and a conjugated enone system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-(4-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the enone system can yield the corresponding saturated ketone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a valuable tool in drug discovery and development.

Medicine

The compound’s pharmacological properties are of interest in the development of new therapeutic agents. Its potential to modulate biological targets such as kinases and receptors is being investigated for the treatment of various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases, leading to the modulation of signaling pathways involved in inflammation and cancer. Its ability to bind to receptors can also influence cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
  • (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
  • (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-(4-hydroxyphenyl)prop-2-en-1-one

Uniqueness

The uniqueness of (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one lies in its specific substitution pattern and the presence of the methoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O2/c1-30-23-14-9-18(10-15-23)24(29)16-11-20-17-28(22-5-3-2-4-6-22)27-25(20)19-7-12-21(26)13-8-19/h2-17H,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSDRTSQVDPCRN-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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